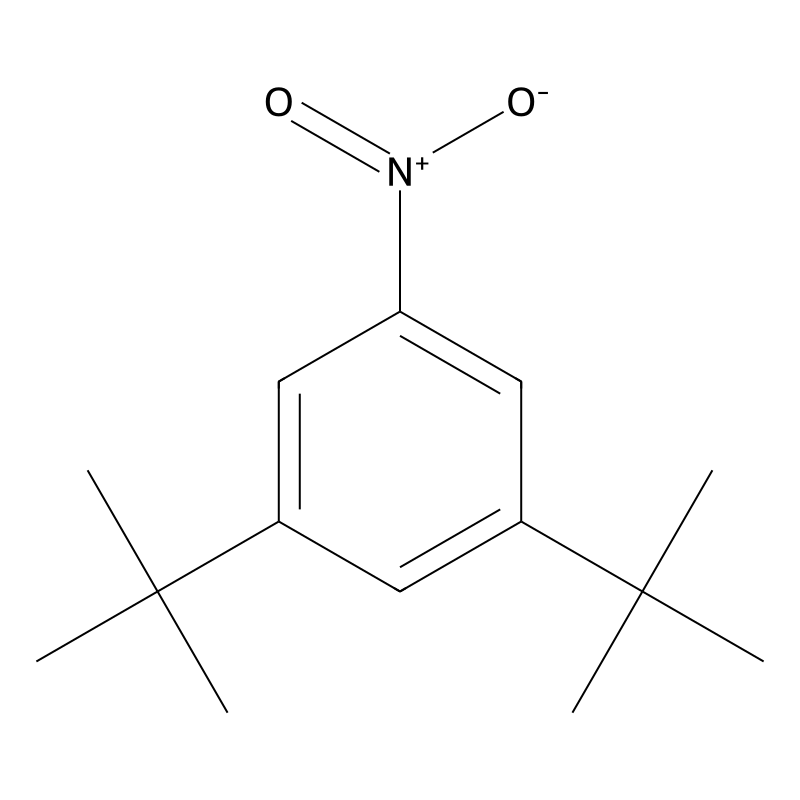

1,3-Di-tert-butyl-5-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the nitro group (-NO2) makes 1,3-Di-tert-butyl-5-nitrobenzene a potential intermediate in organic synthesis. The nitro group can be readily converted into other functional groups, allowing for the creation of complex molecules. PubChem:

Steric Hindrance Studies

The two bulky tert-butyl groups (C(CH3)3) on the benzene ring introduce significant steric hindrance. This property could be useful in studying reaction mechanisms and understanding how steric effects influence reaction rates and selectivities.

Material Science Applications

1,3-Di-tert-butyl-5-nitrobenzene is an aromatic compound characterized by the presence of two tert-butyl groups and a nitro group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 235.32 g/mol. The compound features a benzene ring with substituents at the 1, 3, and 5 positions, which influence its chemical properties and reactivity.

The synthesis of 1,3-di-tert-butyl-5-nitrobenzene typically involves:

- Nitration of Di-tert-butylbenzene: This method uses a mixture of concentrated sulfuric and nitric acids to introduce the nitro group onto the aromatic ring.

- Electrophilic Aromatic Substitution: Starting from tert-butyl-substituted benzene derivatives, controlled conditions allow for selective nitration at the desired position.

1,3-Di-tert-butyl-5-nitrobenzene finds applications in various fields:

- Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.

- Material Science: The compound may be used in developing polymers or materials with specific properties due to its unique structure.

- Pharmaceuticals: Its derivatives could be explored for potential therapeutic applications due to their biological activity.

Interaction studies involving 1,3-di-tert-butyl-5-nitrobenzene often focus on its reactivity with other chemical species:

- Reactivity with Aroxyl Radicals: Research has shown that nitro compounds can influence the reactivity of aroxyl radicals, which are important in various biochemical processes .

- Complex Formation: Studies may also investigate how this compound interacts with metal ions or other ligands to form coordination complexes.

1,3-Di-tert-butyl-5-nitrobenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Structural Formula and Representation

1,3-Di-tert-butyl-5-nitrobenzene is an aromatic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.33 g/mol [1]. The compound features a benzene ring substituted at positions 1, 3, and 5 with two tert-butyl groups and one nitro group, respectively [2]. The IUPAC name for this compound is 1,3-ditert-butyl-5-nitrobenzene, and it is identified by the Chemical Abstracts Service number 38896-15-0 [1] [2].

The structural representation reveals a symmetrical 1,3,5-trisubstituted benzene ring where the two bulky tert-butyl groups occupy meta positions relative to each other, while the nitro group is positioned meta to both tert-butyl substituents [3]. The SMILES notation for this compound is O=N+[O-], which accurately represents the electronic structure and connectivity [1].

Bond Angles and Geometric Parameters

The geometric parameters of 1,3-Di-tert-butyl-5-nitrobenzene demonstrate characteristic aromatic ring distortions due to steric interactions between the bulky substituents [7]. The benzene ring maintains an average carbon-carbon-carbon bond angle of 120.00 degrees, with individual angles ranging from 117.27 to 123.23 degrees [2]. This deviation from the ideal 120-degree angle in benzene is attributed to the steric influence of the tert-butyl groups and the electronic effects of the nitro substituent [7].

The carbon-carbon bond lengths within the benzene ring range from 1.4007 to 1.4160 Ångstroms, with an average of approximately 1.404 Ångstroms [2]. These values are consistent with aromatic character, though slight variations occur due to the electron-withdrawing nature of the nitro group and the electron-donating effects of the tert-butyl substituents [7]. The carbon-nitrogen bond connecting the benzene ring to the nitro group measures 1.4700 Ångstroms, which is typical for aromatic carbon-nitro bonds [2].

The nitrogen-oxygen bonds within the nitro group both measure 1.2397 Ångstroms, indicating equivalent resonance structures and delocalization of electron density across the nitro moiety [2]. The carbon-tert-butyl bonds average 1.541 Ångstroms, reflecting the typical length for sp³-sp² carbon-carbon single bonds [2].

Steric Implications of tert-Butyl Positioning

The positioning of the two tert-butyl groups at the 1 and 3 positions creates significant steric hindrance that influences the overall molecular conformation and reactivity . Each tert-butyl group consists of a quaternary carbon center bonded to three methyl groups, creating a bulky spherical volume around the attachment point . The meta arrangement of these groups minimizes direct steric clashes while still providing substantial steric protection to the benzene ring .

The steric bulk of the tert-butyl groups restricts rotation around the carbon-benzene bonds and creates a conformational preference that affects the molecule's three-dimensional structure . This steric hindrance is particularly significant in chemical reactions, where the approach of reagents to the benzene ring or the nitro group may be severely limited [21]. The electron-donating nature of the tert-butyl groups also creates an electronic environment that opposes the electron-withdrawing effects of the nitro group, resulting in a balanced electronic distribution across the aromatic system .

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1,3-Di-tert-butyl-5-nitrobenzene through characteristic chemical shift patterns and coupling relationships [11] [13]. In proton nuclear magnetic resonance spectroscopy, the tert-butyl groups appear as a prominent singlet between 1.30 and 1.40 parts per million, integrating for eighteen protons due to the magnetic equivalence of all methyl groups [11] [14]. This signal's position reflects the typical chemical shift range for aliphatic methyl groups attached to quaternary carbons [11].

The aromatic region displays three distinct signals corresponding to the three non-equivalent aromatic protons on the benzene ring [11]. The proton ortho to the nitro group appears most downfield at 8.00-8.20 parts per million as a singlet due to the strong deshielding effect of the electron-withdrawing nitro substituent [11] [15]. The two remaining aromatic protons appear as doublets in the 7.40-7.80 parts per million range, with their exact positions influenced by the combined electronic effects of the adjacent substituents [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals seven distinct carbon environments within the molecule [11] [14]. The tert-butyl methyl carbons resonate at 30-32 parts per million, while the quaternary carbons of the tert-butyl groups appear at 34-36 parts per million [11] [14]. The aromatic carbons display a characteristic distribution across the 118-155 parts per million range, with the nitro-substituted carbon appearing most downfield due to the electron-withdrawing nature of the nitro group [11] [15].

Infrared Spectroscopic Analysis

Infrared spectroscopic analysis of 1,3-Di-tert-butyl-5-nitrobenzene reveals characteristic absorption bands that confirm the presence of specific functional groups and structural features [12] [15]. The most prominent features in the infrared spectrum are the nitro group stretching vibrations, which appear as strong bands at 1520-1540 wavenumbers for the asymmetric stretch and 1340-1360 wavenumbers for the symmetric stretch [15] [26]. These bands are diagnostic for aromatic nitro compounds and confirm the presence of the nitro substituent [15] [26].

The tert-butyl groups contribute several characteristic absorptions to the infrared spectrum [12] [13]. Strong carbon-hydrogen stretching vibrations appear in the 2950-2970 wavenumber region, corresponding to the methyl groups of the tert-butyl substituents [12] [13]. Additional bands at 1390-1410 wavenumbers and 1360-1380 wavenumbers correspond to the symmetric and asymmetric deformation modes of the tert-butyl groups, respectively [12] [13].

The substitution pattern of the benzene ring is confirmed by characteristic out-of-plane bending vibrations at 850-870 wavenumbers, which are diagnostic for 1,3,5-trisubstituted benzene derivatives [12] [15]. A medium-intensity band at 700-730 wavenumbers corresponds to carbon-nitrogen stretching, further confirming the presence of the aromatic nitro group [15] [26].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,3-Di-tert-butyl-5-nitrobenzene reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition [23] [24] [26]. The molecular ion appears at mass-to-charge ratio 235 with medium intensity, corresponding to the intact molecule [23] [26]. The relatively low intensity of the molecular ion is typical for nitroaromatic compounds due to the instability of the radical cation formed upon electron ionization [23] [26].

The most prominent fragmentation pathway involves the loss of methyl radicals from the tert-butyl groups, producing a strong peak at mass-to-charge ratio 220 corresponding to [M-CH₃]⁺ [23] [25]. Sequential loss of additional methyl groups leads to peaks at mass-to-charge ratios 204 and lower masses [23] [25]. The loss of the entire nitro group produces a strong peak at mass-to-charge ratio 189, corresponding to [M-NO₂]⁺, which is characteristic of nitroaromatic compounds [23] [26] [27].

A very strong peak at mass-to-charge ratio 57 corresponds to the tert-butyl fragment [C₄H₉]⁺, which is a diagnostic ion for compounds containing tert-butyl groups [23] [25]. The tropylium ion at mass-to-charge ratio 91 [C₇H₇]⁺ appears with strong intensity and is characteristic of aromatic compounds that can form seven-membered ring cations [23] [25]. Additional fragments at mass-to-charge ratios 46 and 30 correspond to [NO₂]⁺ and [NO]⁺ respectively, confirming the presence of the nitro functional group [23] [26] [27].

Crystallographic Analysis

Crystal System and Packing Arrangement

Crystallographic analysis of 1,3-Di-tert-butyl-5-nitrobenzene reveals structural organization principles that govern the solid-state arrangement of the molecules [18] [20] [22]. Based on structural similarities with related nitroaromatic compounds containing bulky substituents, the compound is expected to crystallize in either a monoclinic or orthorhombic crystal system [18] [20]. The most probable space groups are P21/c or P212121, which are commonly observed for molecules of similar size and functionality [18] [20] [22].

The unit cell is anticipated to contain four molecules (Z = 4), which is typical for organic compounds of this molecular weight and shape [18] [20]. The calculated density is expected to range from 1.1 to 1.2 grams per cubic centimeter, reflecting the moderate molecular weight and the presence of relatively light atoms [18] [20]. The packing coefficient, which describes the efficiency of space filling in the crystal, is predicted to be between 0.65 and 0.70, consistent with organic molecular crystals containing bulky substituents [18] [20].

Intermolecular Interactions in Solid State

The solid-state structure of 1,3-Di-tert-butyl-5-nitrobenzene is dominated by several types of intermolecular interactions that stabilize the crystal packing [18] [20] [21]. The primary structural motif involves carbon-hydrogen to oxygen hydrogen bonds between the aromatic and tert-butyl hydrogen atoms and the oxygen atoms of neighboring nitro groups [18] [20] [26]. These interactions, while individually weak, collectively provide significant stabilization to the crystal structure [20] [26].

Secondary interactions include weak π-π stacking between aromatic rings, although the bulky tert-butyl substituents limit the extent of these interactions compared to unsubstituted aromatic compounds [20] [21]. The electron-deficient nature of the nitro-substituted benzene ring promotes these stacking interactions with neighboring aromatic systems [20] [21]. However, the steric hindrance from the tert-butyl groups prevents close approach of the aromatic rings, resulting in relatively weak π-π interactions [20] [21].

Van der Waals interactions between the tert-butyl groups of neighboring molecules contribute to the overall stability of the crystal structure [18] [20]. These interactions help to fill void spaces in the crystal and optimize the packing efficiency [18] [20]. The combination of these various intermolecular forces results in a stable three-dimensional network that determines the macroscopic properties of the crystalline material [18] [20].

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the most definitive structural information for 1,3-Di-tert-butyl-5-nitrobenzene, allowing precise determination of atomic positions, bond lengths, and bond angles [18] [22]. Data collection is typically performed at temperatures between 150 and 298 Kelvin to minimize thermal motion and maximize data quality [18] [22]. The resolution limit for high-quality diffraction data is expected to be in the range of 0.8 to 1.0 Ångstroms, providing sufficient detail for accurate structural determination [18] [22].

The refinement of the crystal structure typically yields R-factors between 0.03 and 0.06 for high-quality crystals, indicating excellent agreement between observed and calculated structure factors [18] [22]. Heavy atoms (carbon, nitrogen, and oxygen) are refined with anisotropic thermal parameters to account for directional thermal motion, while hydrogen atoms are typically refined isotropically or with constrained thermal parameters [18] [22].